molecular formula C11H12O2 B2690905 3,3-Dimethyl-4-chromanone CAS No. 106141-28-0

3,3-Dimethyl-4-chromanone

Cat. No.: B2690905
CAS No.: 106141-28-0
M. Wt: 176.215
InChI Key: XGZPZEWXJIKIIG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-chromanone is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyranone ring, with two methyl groups attached at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-chromanone typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include a phenol derivative and a β-ketoester with the necessary substituents to introduce the dimethyl groups at the 3rd position.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other cyclization reactions. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-4-chromanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, yielding 3,3-Dimethyl-4-chromanol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 3,3-Dimethyl-4-chromanol.

    Substitution: Various substituted chromanones depending on the reagents used.

Scientific Research Applications

3,3-Dimethyl-4-chromanone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in studies of enzyme interactions and metabolic pathways.

    Medicine: this compound and its derivatives exhibit various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and fragrances.

Comparison with Similar Compounds

3,3-Dimethyl-4-chromanone can be compared with other chromanone derivatives, such as:

    Chroman-4-one: Lacks the dimethyl groups at the 3rd position, leading to different biological activities.

    3-Methyl-4-chromanone: Has only one methyl group at the 3rd position, which can alter its reactivity and pharmacological properties.

    4-Hydroxychromanone: Contains a hydroxyl group at the 4th position, providing different chemical and biological characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3,3-dimethyl-2H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZPZEWXJIKIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (−78° C. bath temperature) solution of 2,3-dihydro-4H-chromen-4-one (25 grams, 0.169 mole) and iodomethane (120 grams, 53 ml, 0.945 mole) in anhydrous tetrahydrofuran (1000 ml) was added portion-wise potassium tertiary butoxide (94.5 grams, 0.945 mole) over a period of 1 hour under an argon atmosphere. During this process, the reaction temperature was kept at −78° C. to avoid exothermic reaction. The cooling bath was removed, and the resulting mixture was warmed to room temperature over a period of 4 hours. The white viscous mixture was heated at 60° C. (bath temperature) for 4 hours, cooled to room temperature, and stirred at room temperature for 15 hours. The resulting mixture was poured into a mixture of diethyl ether and water. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined extracts were washed with saturated sodium chloride aqueous solution, dried over sodium sulfate, and concentrated. The residue was chromatographed (silica gel, elution by methylene chloride) to give 30 grams (100%) of 3,3-dimethyl-2,3-dihydro-4H-chromen-4-one as a clear pale yellow oil. Physical properties of the product were the same as those described in Example 3.
Quantity
25 g
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53 mL
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1000 mL
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94.5 g
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Synthesis routes and methods II

Procedure details

To a cooled (−10 to 0° C. bath temperature) solution of 2,3-dihydro-4H-chromen-4-one (8.0 grams, 0.054 mole) and iodomethane (22.8 grams, 10 ml, 0.16 mole) in anhydrous tetrahydrofuran (150 ml) was added portion-wise potassium tertiary butoxide (30 grams, 0.27 mole) under an argon atmosphere. During this process, the temperature was kept between −10 to 0° C. to avoid exothermic reaction. The cooling bath was removed, and the resulting mixture was warmed to room temperature. The mixture was heated at 60° C. for 4 hours, heated at reflux for 1 hour, and cooled to room temperature. Additional iodomethane (16 grams, 7 ml, 0.11 mole) was added, and heating was repeated at 60° C. for 4 hours and at reflux for 1 hour. The cooled solution was poured into a mixture of diethyl ether and water. The organic layer was separated, and the aqueous layer was extracted with diethyl ether. The combined extracts were washed with saturated sodium chloride aqueous solution, dried over sodium sulfate, and concentrated. The residue was chromatographed (silica gel, elution by methylene chloride) to give 5.62 grams (59.1%) of 3,3-dimethyl-2,3-dihydro-4H-chromen-4-one as a clear pale yellow oil.
Quantity
8 g
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reactant
Reaction Step One
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10 mL
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reactant
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150 mL
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reactant
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30 g
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7 mL
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